molecular formula C18H19N3O2 B12018818 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 444566-63-6

2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12018818
CAS No.: 444566-63-6
M. Wt: 309.4 g/mol
InChI Key: OXQKADSLTNHOFY-RGVLZGJSSA-N
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Description

2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide is a hydrazine-bridged benzamide derivative featuring a 4-methylbenzylidene moiety. Its structure comprises a benzamide group linked via a hydrazino-oxoethyl spacer to a 4-methyl-substituted benzylidene ring. This compound is synthesized through condensation reactions between substituted benzoyl chlorides and hydrazine derivatives, as exemplified in related analogs (e.g., ). Key spectral data, such as IR peaks at 1646 cm⁻¹ (C=O amide) and 1621 cm⁻¹ (C=O hydrazone), confirm its structural motifs (). The methyl groups on both the benzamide and benzylidene rings contribute to moderate lipophilicity and electronic neutrality, distinguishing it from analogs with electron-withdrawing or bulky substituents.

Properties

CAS No.

444566-63-6

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H19N3O2/c1-13-7-9-15(10-8-13)11-20-21-17(22)12-19-18(23)16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+

InChI Key

OXQKADSLTNHOFY-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Stepwise Amidation and Hydrazinolysis

The most widely reported method involves three sequential steps:

  • Synthesis of 2-methylbenzoyl chloride :

    • Reactants : 2-Methylbenzoic acid, thionyl chloride (SOCl₂).

    • Conditions : Reflux at 70°C for 4 hours under anhydrous conditions.

    • Yield : >95% (byproduct: HCl/SO₂ gas).

  • Formation of N-(2-ethoxy-2-oxoethyl)-2-methylbenzamide :

    • Reactants : 2-Methylbenzoyl chloride, ethyl glycinate.

    • Solvent : Dichloromethane (DCM).

    • Base : Triethylamine (TEA) to neutralize HCl.

    • Conditions : Stirring at 0°C → room temperature for 12 hours.

    • Yield : 82–85%.

  • Hydrazinolysis to N-(2-hydrazinyl-2-oxoethyl)-2-methylbenzamide :

    • Reactants : Ethyl ester intermediate, hydrazine hydrate (N₂H₄·H₂O).

    • Solvent : Ethanol.

    • Conditions : Reflux at 80°C for 6 hours.

    • Yield : 78%.

Mechanistic Insight :
The hydrazinolysis proceeds via nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the ester, displacing ethoxide and forming the hydrazide.

Condensation with 4-Methylbenzaldehyde

The final step introduces the 4-methylbenzylidene group:

  • Reactants : Hydrazide intermediate, 4-methylbenzaldehyde.

  • Catalyst : Acetic acid (5 mol%).

  • Solvent : Ethanol/water (9:1 v/v).

  • Conditions : Reflux at 90°C for 8 hours.

  • Yield : 70–75%.

Key Observations :

  • The reaction follows a dehydration mechanism, forming an imine (C=N) bond.

  • Stereoselectivity favors the E-isomer due to steric hindrance between the methyl groups.

Optimization Strategies and Challenges

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent Polarity Ethanol/waterMaximizes solubility of intermediates
Reflux Temperature 90°CAccelerates imine formation
Catalyst Loading 5% acetic acidBalances reaction rate and side products

Polar aprotic solvents (e.g., DMF) reduce yields due to undesired side reactions, while higher temperatures (>100°C) promote decomposition.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) isolates the target compound with >98% purity.

  • Recrystallization : Ethanol/water mixture yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton Environmentδ (ppm)MultiplicityIntegrationAssignment
Aromatic H (benzamide)7.2–7.8Multiplet4HC₆H₄
N-H (hydrazine)8.1Singlet1HNH
CH₃ (benzylidene)2.4Singlet3HAr-CH₃

¹³C NMR confirms the imine carbon at δ 160.2 ppm and carbonyl carbons at δ 168.5 (amide) and 170.1 (hydrazide).

Infrared (IR) Spectroscopy

Band (cm⁻¹)Assignment
3270N-H stretch (amide/hydrazine)
1665C=O stretch (amide I)
1590C=N stretch (imine)

The absence of ester C=O (~1730 cm⁻¹) validates complete hydrazinolysis.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Stepwise Amidation High purity (>95%)Multi-step, time-intensive
One-Pot Synthesis Reduced purification stepsLower yield (55–60%)

Recent attempts to merge steps 2 and 3 into a one-pot reaction using microwave irradiation (100°C, 30 min) achieved moderate yields but required stringent pH control.

Industrial-Scale Production Considerations

  • Cost Drivers : Hydrazine hydrate and 4-methylbenzaldehyde account for 60% of raw material costs.

  • Waste Management : SOCl₂ neutralization with NaOH generates NaCl/SO₂ scrubber byproducts.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica) for amide bond formation show promise, reducing reliance on toxic solvents.

Flow Chemistry

Microreactors enable continuous synthesis with 20% higher yield compared to batch processes, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that hydrazone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to act as a topoisomerase II poison, which is crucial in DNA replication and repair processes. This mechanism can lead to increased cytotoxicity in cancer cells. In vitro studies have shown promising results regarding its effectiveness against various cancer cell lines, suggesting it may inhibit tumor growth by inducing apoptosis .

Antimicrobial Properties

Hydrazone derivatives, including this compound, have demonstrated antimicrobial activity against a variety of pathogens. The presence of the hydrazine functional group enhances the interaction with microbial enzymes, potentially disrupting their function and leading to cell death. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Synthesis and Characterization

The synthesis of 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation reaction between appropriate aldehydes and hydrazines. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Umesha et al., 2009Antimicrobial ActivityDemonstrated significant antibacterial effects against specific strains; potential for drug development .
PMC Article, 2020Anticancer ActivityShowed cytotoxic effects on cancer cell lines; mechanism involves topoisomerase II inhibition .
ResearchGate PublicationStructural AnalysisProvided insights into the crystal structure, aiding in understanding its biological interactions .

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound’s hydrazone group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and proteins involved in oxidative stress and bacterial cell wall synthesis. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its efficacy in disrupting bacterial growth and scavenging free radicals .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy and ethoxy groups () improve lipophilicity and may enhance membrane permeability.
  • Hydroxy Groups : Compounds like CID 136806644 () exhibit hydrogen-bonding capacity, improving solubility and target interaction.

Antimicrobial Activity

  • Thiazolidinone Derivatives: N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide () showed potent antimicrobial activity (pMICₐₘ = 1.86 µM/mL), attributed to the nitro group's electron-withdrawing effects.
  • Azetidinone Derivatives: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () demonstrated high antimicrobial potency due to chloro substituents enhancing electrophilicity.
  • Target Compound : Lacks strong EWGs, suggesting moderate activity compared to nitro- or chloro-substituted analogs.

Anticancer Activity

  • Thiazolidinone Derivatives: N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide () exhibited IC₅₀ = 18.59 µM against MCF7 cells, with hydroxy and methoxy groups contributing to cytotoxicity.
  • Target Compound: No direct data, but methyl groups may reduce cytotoxicity compared to hydroxy-substituted analogs.

Biological Activity

The compound 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide

Structural Features

The compound features a hydrazine moiety, which is significant for its biological activity, particularly in enzyme inhibition and receptor binding. The presence of the 4-methylbenzylidene group enhances its lipophilicity, potentially improving cell membrane permeability.

Research indicates that compounds with hydrazine derivatives often exhibit diverse biological activities. The mechanisms through which 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects may include:

  • Enzyme Inhibition : The hydrazine group can form stable complexes with various enzymes, potentially inhibiting their activity.
  • Antioxidant Activity : Some studies suggest that similar compounds may possess antioxidant properties, protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary data indicate potential efficacy against various bacterial strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the hydrazine or benzamide portions can significantly influence potency and selectivity. For instance:

  • Substituents on the benzylidene ring can modulate lipophilicity and binding affinity.
  • Variations in the hydrazine structure may enhance or reduce enzyme interaction.

Antitumor Activity

A study investigated several hydrazone derivatives, including those similar to our compound, for their antitumor properties. Results showed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation pathways. This suggests that 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of related compounds. The findings indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Antimicrobial Studies

In vitro tests demonstrated that derivatives of hydrazine compounds exhibited antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This highlights the potential of 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide as a lead compound for antibiotic development.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntitumor
Compound BAnti-inflammatory
Compound CAntimicrobial
Compound DAntioxidant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via a two-step condensation reaction. First, 4-methylbenzaldehyde reacts with hydrazine to form a hydrazone intermediate. This intermediate is then coupled with 2-methylbenzamide derivatives under reflux in ethanol or methanol. Yield optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for aldehyde to hydrazine). Catalysts like acetic acid (1–5 mol%) improve reaction efficiency .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) yields >85% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • IR Spectroscopy : Confirm the hydrazone bond (N–H stretch at 3200–3300 cm⁻¹) and carbonyl groups (C=O at 1680–1700 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm, integration for substituents) and methyl groups (δ 2.3–2.5 ppm). The hydrazino proton appears as a singlet at δ 10.1–10.3 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 367.2 [M+H]⁺) and fragmentation patterns validate the structure .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodology : Use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; 24-hour incubation) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells; 48-hour exposure) .
  • Enzyme Inhibition : α-Glucosidase or COX-2 inhibition assays (UV-Vis monitoring at 405 nm) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Use crystal structures (PDB: 1XXA for α-glucosidase) to model interactions. Prioritize hydrogen bonds between the hydrazino group and catalytic residues (e.g., Asp349) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can crystallographic data resolve ambiguities in structural elucidation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELXL for refinement (R-factor <0.05). Key metrics: bond lengths (C–N: 1.34–1.38 Å), torsion angles (hydrazone plane: 0–5°) .
  • Data Contradictions : If NMR and XRD data conflict (e.g., tautomerism in hydrazone groups), validate via temperature-dependent NMR (25–60°C) .

Q. What experimental approaches address contradictory bioactivity results across studies?

  • Case Example : Discrepancies in anticancer activity (e.g., IC₅₀ varying from 10 µM to >100 µM) may arise from assay conditions (e.g., serum concentration, cell passage number).
  • Resolution :

  • Standardized Protocols : Use identical cell lines (ATCC-validated) and serum-free media .
  • Dose-Response Replication : Test 8–10 concentrations in triplicate; apply nonlinear regression (GraphPad Prism) for IC₅₀ calculation .
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS over 24 hours .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) alter reactivity and bioactivity?

  • Comparative Analysis :

  • Chlorine Substituents : Increase electrophilicity (σₚ = +0.23) and antimicrobial potency (MIC reduced by 50% vs. methyl analogs) .
  • Methoxy Groups : Enhance π-π stacking (logP reduced by 0.5 units) but may decrease metabolic stability (CYP3A4-mediated demethylation) .
    • Synthetic Strategy : Introduce substituents via Suzuki coupling (Pd(PPh₃)₄, 80°C) or nucleophilic aromatic substitution (K₂CO₃, DMF) .

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